molecular formula C14H20F3NO2Si B14189092 Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-(trifluoromethyl)- CAS No. 917470-56-5

Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-(trifluoromethyl)-

Cat. No.: B14189092
CAS No.: 917470-56-5
M. Wt: 319.39 g/mol
InChI Key: BWMNUKJYUOGUTM-UHFFFAOYSA-N
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Description

Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-(trifluoromethyl)-: is a synthetic organic compound with the molecular formula C14H20F3NO2Si It is characterized by the presence of a benzamide core, a trifluoromethyl group, and a tert-butyl dimethylsilyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-(trifluoromethyl)- typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting aniline with benzoyl chloride in the presence of a base such as pyridine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions. Common reagents include trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Attachment of the Tert-Butyl Dimethylsilyl Ether: The tert-butyl dimethylsilyl ether moiety can be introduced by reacting the hydroxyl group of the intermediate compound with tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzamide core, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, resulting in the formation of amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the tert-butyl dimethylsilyl ether moiety can influence its solubility and stability. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, N-(1,1-dimethylethyl)-N-methyl-: Similar structure but lacks the trifluoromethyl group and tert-butyl dimethylsilyl ether moiety.

    Benzamide, N-(1,1-dimethylethyl)-: Similar structure but lacks the trifluoromethyl group and tert-butyl dimethylsilyl ether moiety.

Uniqueness

Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-(trifluoromethyl)- is unique due to the presence of both the trifluoromethyl group and the tert-butyl dimethylsilyl ether moiety. These functional groups confer distinct chemical properties, such as increased lipophilicity, enhanced binding affinity, and improved stability, making it a valuable compound for various scientific applications.

Properties

CAS No.

917470-56-5

Molecular Formula

C14H20F3NO2Si

Molecular Weight

319.39 g/mol

IUPAC Name

N-[tert-butyl(dimethyl)silyl]oxy-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H20F3NO2Si/c1-13(2,3)21(4,5)20-18-12(19)10-6-8-11(9-7-10)14(15,16)17/h6-9H,1-5H3,(H,18,19)

InChI Key

BWMNUKJYUOGUTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)ONC(=O)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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